5-Bromo-6-fluoropyrazin-2-amine
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Overview
Description
5-Bromo-6-fluoropyrazin-2-amine: is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrazine derivative is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as amines, ethers, or alkyl groups .
Scientific Research Applications
5-Bromo-6-fluoropyrazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It serves as a precursor in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoropyrazin-2-amine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Another halogenated heterocycle with similar applications in medicinal chemistry and materials science.
6-Bromo-2-fluoropyridine: A structural isomer with different reactivity and applications.
Uniqueness
5-Bromo-6-fluoropyrazin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of molecules with high specificity and potency in biological systems .
Properties
Molecular Formula |
C4H3BrFN3 |
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Molecular Weight |
191.99 g/mol |
IUPAC Name |
5-bromo-6-fluoropyrazin-2-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) |
InChI Key |
CPERGCBWJMQKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)F)N |
Origin of Product |
United States |
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